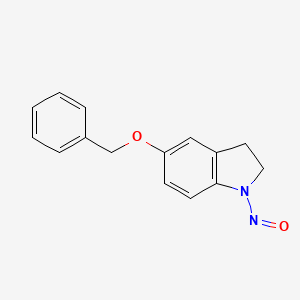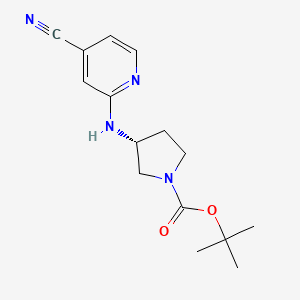![molecular formula C26H17O3P B7980521 13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B7980521.png)
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine typically involves the use of BINOL as a starting material. The synthetic route includes the following steps:
Methylation of BINOL: BINOL undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.
Double Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield diboronic acid.
Cross-Coupling Reaction: The diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides to form the desired product.
Industrial Production Methods
Industrial production methods for ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can undergo substitution reactions with halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industry: Used in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of ®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine involves its interaction with molecular targets through its chiral phosphonate group. This interaction can influence various molecular pathways, including:
Catalysis: The compound acts as a chiral catalyst in asymmetric synthesis, promoting enantioselective reactions.
Luminescence: The formation of metal complexes with the compound can result in unique luminescent properties, useful in materials science.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3,3’-Bis(9-phenanthryl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
- ®-4-Hydroxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
- (11bR)-4-Hydroxy-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide
Uniqueness
®-4-Phenoxydinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring system and its ability to form highly luminescent metal complexes. Its chiral nature also makes it a valuable compound in asymmetric synthesis and catalysis, offering advantages over other similar compounds in terms of selectivity and efficiency .
Propiedades
IUPAC Name |
13-phenoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17O3P/c1-2-10-20(11-3-1)27-30-28-23-16-14-18-8-4-6-12-21(18)25(23)26-22-13-7-5-9-19(22)15-17-24(26)29-30/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPVYVGOFQFGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B7980451.png)


![5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione](/img/structure/B7980469.png)






![[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7980523.png)
![Dibenzo[b,d]thiophen-3-ylboronic acid](/img/structure/B7980532.png)

